molecular formula C9H16O4 B13316392 4-(Dimethoxymethyl)-2,2-dimethyloxolan-3-one

4-(Dimethoxymethyl)-2,2-dimethyloxolan-3-one

Katalognummer: B13316392
Molekulargewicht: 188.22 g/mol
InChI-Schlüssel: QJIIYXGBVGSFDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Dimethoxymethyl)-2,2-dimethyloxolan-3-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a dimethoxymethyl group attached to a dimethyloxolanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxymethyl)-2,2-dimethyloxolan-3-one typically involves the reaction of dimethoxymethane with a suitable precursor under controlled conditions. One common method is the reaction of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with hydrazines, which leads to the formation of the desired oxolane derivative . The reaction conditions often include the use of specific catalysts and solvents to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to ensure consistent quality and high efficiency. The use of advanced reaction vessels, temperature control systems, and purification techniques are essential to achieve the desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Dimethoxymethyl)-2,2-dimethyloxolan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation with KMnO4 can lead to the formation of oxoacetic acids, while reduction with NaBH4 can yield alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

4-(Dimethoxymethyl)-2,2-dimethyloxolan-3-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(Dimethoxymethyl)-2,2-dimethyloxolan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-(Dimethoxymethyl)-2,2-dimethyloxolan-3-one include:

Uniqueness

This compound is unique due to its specific oxolane ring structure and the presence of the dimethoxymethyl group

Eigenschaften

Molekularformel

C9H16O4

Molekulargewicht

188.22 g/mol

IUPAC-Name

4-(dimethoxymethyl)-2,2-dimethyloxolan-3-one

InChI

InChI=1S/C9H16O4/c1-9(2)7(10)6(5-13-9)8(11-3)12-4/h6,8H,5H2,1-4H3

InChI-Schlüssel

QJIIYXGBVGSFDP-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=O)C(CO1)C(OC)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.